Cas no 1428371-08-7 (N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide)

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide structure
1428371-08-7 structure
商品名:N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
CAS番号:1428371-08-7
MF:C15H13F3N2O3
メガワット:326.270534276962
CID:5402745

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide 化学的及び物理的性質

名前と識別子

    • N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
    • N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
    • インチ: 1S/C15H13F3N2O3/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)13(21)19-6-4-10-5-7-23-9-10/h1-3,5,7-9H,4,6H2,(H,19,21)(H,20,22)
    • InChIKey: BFIPDXBTCDTDAX-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1C=COC=1)(=O)C(NC1=CC=CC(C(F)(F)F)=C1)=O

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6356-0426-5μmol
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6356-0426-5mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
5mg
$69.0 2023-09-09
Life Chemicals
F6356-0426-1mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
1mg
$54.0 2023-09-09
Life Chemicals
F6356-0426-2mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
2mg
$59.0 2023-09-09
Life Chemicals
F6356-0426-2μmol
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6356-0426-10μmol
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6356-0426-30mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
30mg
$119.0 2023-09-09
Life Chemicals
F6356-0426-20mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
20mg
$99.0 2023-09-09
Life Chemicals
F6356-0426-15mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
15mg
$89.0 2023-09-09
Life Chemicals
F6356-0426-40mg
N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
1428371-08-7
40mg
$140.0 2023-09-09

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide 関連文献

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamideに関する追加情報

Professional Introduction to N-[2-(furan-3-ylethyl)]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS No. 1428371-08-7)

N-[2-(furan-3-ylethyl)]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, identified by its CAS number 1428371-08-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework, combines a furan moiety with a trifluoromethyl phenyl group, making it a promising candidate for various applications in drug discovery and molecular research.

The molecular structure of N-[2-(furan-3-ylethyl)]-N'-[3-(trifluoromethyl)phenyl]ethanediamide consists of an ethanediamide backbone, which is a well-known pharmacophore in medicinal chemistry. The presence of the furan ring enhances the compound's potential for biological activity by introducing hydrogen bonding capabilities and electronic effects that can modulate receptor interactions. On the other hand, the trifluoromethyl group appended to the phenyl ring contributes to lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic purposes. The furan-based scaffold has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. For instance, derivatives of furan have shown promising results in inhibiting enzymes involved in cancer cell proliferation and metabolism. Similarly, compounds containing the trifluoromethyl group have demonstrated enhanced binding affinity to biological targets due to the electron-withdrawing nature of this substituent.

The synthesis of N-[2-(furan-3-ylethyl)]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the furan ring typically begins with the alkylation of furan derivatives, followed by functionalization at the ethyl position. The subsequent step involves coupling the trifluoromethyl phenyl group via nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations with high efficiency.

The pharmacological properties of N-[2-(furan-3-ylethyl)]-N'-[3-(trifluoromethyl)phenyl]ethanediamide have been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of various enzymes and receptors implicated in human diseases. Notably, the compound has shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, preliminary data suggest that it may interact with receptors involved in pain perception and neurotransmission.

The incorporation of both furan and trifluoromethyl strong>

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